![molecular formula C17H22N2O2 B2697945 4-[(4-ethylpiperazin-1-yl)methyl]-7-methyl-2H-chromen-2-one CAS No. 851109-85-8](/img/structure/B2697945.png)
4-[(4-ethylpiperazin-1-yl)methyl]-7-methyl-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name and related compounds. It likely contains a chromen-2-one group, which is a type of oxygen-containing heterocycle, attached to a piperazine ring via a methyl group . The piperazine ring is further substituted with an ethyl group .Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of 4-[(4-ethylpiperazin-1-yl)methyl]-7-methyl-2H-chromen-2-one:
Pharmacological Research
This compound has shown potential in pharmacological research due to its structural similarity to other bioactive molecules. It can be used as a scaffold for developing new drugs, particularly in the treatment of neurological disorders and psychiatric conditions. The piperazine moiety is known for its role in various therapeutic agents, making this compound a valuable candidate for drug discovery .
Antimicrobial Activity
Research has indicated that derivatives of piperazine exhibit significant antimicrobial properties. This compound could be explored for its efficacy against a range of bacterial and fungal pathogens. Its unique structure may allow for the development of new antimicrobial agents that can overcome resistance mechanisms .
Cancer Research
The chromen-2-one core of this compound is a known pharmacophore in cancer research. It can be used to design and synthesize new anticancer agents. Studies have shown that similar compounds can inhibit the growth of cancer cells by interfering with specific cellular pathways .
Fluorescent Probes
Due to its chromen-2-one structure, this compound can be utilized in the development of fluorescent probes. These probes are essential tools in bioimaging and diagnostic applications, allowing researchers to visualize and track biological processes in real-time .
Enzyme Inhibition Studies
This compound can be used in enzyme inhibition studies, particularly for enzymes involved in metabolic pathways. Its structure allows it to interact with enzyme active sites, making it a useful tool for studying enzyme kinetics and developing enzyme inhibitors .
Material Science
In material science, this compound can be explored for its potential in creating new materials with unique properties. Its ability to form stable complexes with metals can be leveraged in the development of novel catalysts and materials for electronic applications .
Neuroprotective Agents
Research has suggested that compounds with piperazine and chromen-2-one structures may have neuroprotective effects. This compound could be investigated for its potential to protect neurons from damage, which is crucial in the treatment of neurodegenerative diseases .
Synthetic Chemistry
In synthetic chemistry, this compound can serve as an intermediate for the synthesis of more complex molecules. Its versatile structure allows for various chemical modifications, making it a valuable building block in organic synthesis .
Wirkmechanismus
Target of action
The compound “4-[(4-ethylpiperazin-1-yl)methyl]-7-methyl-2H-chromen-2-one” belongs to the class of chromenones and piperazines. Chromenones are known to interact with a variety of biological targets including enzymes, receptors, and ion channels. Piperazines are often used in the development of pharmaceuticals with diverse therapeutic properties, including antipsychotics, antidepressants, and antihistamines .
Mode of action
This can lead to changes in cellular signaling and function .
Biochemical pathways
Without specific information on the compound, it’s difficult to say which biochemical pathways it might affect. Based on its structural features, it could potentially interfere with pathways related to the targets of chromenones and piperazines .
Pharmacokinetics
The ADME properties of a compound depend on its chemical structure and the specific biological systems it interacts with. Piperazines are generally well absorbed and widely distributed in the body. They are metabolized in the liver and excreted in the urine .
Result of action
The molecular and cellular effects of the compound would depend on its specific targets and mode of action. Given its structural features, it could potentially have effects on cellular signaling, enzyme activity, or receptor function .
Action environment
The action, efficacy, and stability of the compound could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. These factors can affect the compound’s solubility, stability, and ability to reach its targets .
Eigenschaften
IUPAC Name |
4-[(4-ethylpiperazin-1-yl)methyl]-7-methylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-3-18-6-8-19(9-7-18)12-14-11-17(20)21-16-10-13(2)4-5-15(14)16/h4-5,10-11H,3,6-9,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHFPVMJLHFFJLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=CC(=O)OC3=C2C=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-ethylpiperazin-1-yl)methyl]-7-methyl-2H-chromen-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(4-acetylphenyl)-N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide](/img/structure/B2697863.png)
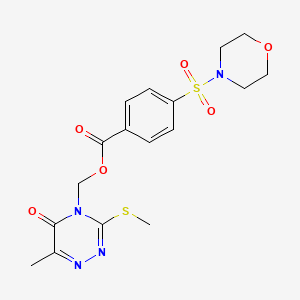
![3-chloro-N-(3-chloro-2-methylphenyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2697868.png)

![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2697870.png)
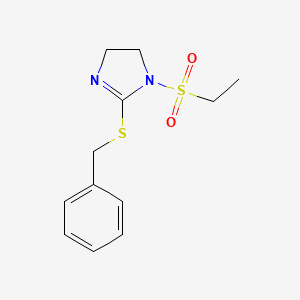

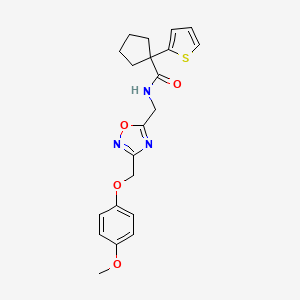
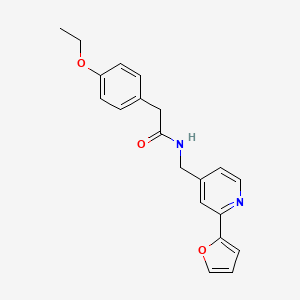
![2-(cyclohexylamino)-10H-[1,3]dioxolo[4,5-g][1,3,4]thiadiazolo[2,3-b]quinazolin-10-one](/img/structure/B2697880.png)
![(E)-2-(benzenesulfonyl)-3-[(2-methylquinolin-4-yl)amino]prop-2-enenitrile](/img/structure/B2697881.png)
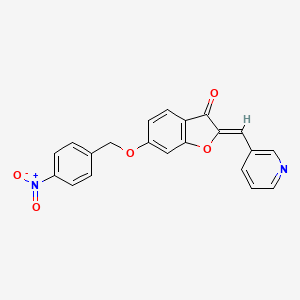
![5-(2,4-dihydroxy-5H-chromeno[2,3-d]pyrimidin-5-yl)-2,6-dihydroxypyrimidin-4(5H)-one](/img/structure/B2697884.png)
![(2E)-2-(4-chlorophenyl)-3-[(4-chlorophenyl)amino]prop-2-enenitrile](/img/structure/B2697885.png)